methyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate
Description
Methyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate is a synthetic organic compound featuring a pyrrolidinone core (5-oxopyrrolidin-3-yl) substituted with a 3,4-dimethoxyphenyl group, linked via a urea moiety to a methyl 4-aminobenzoate ester.
- Structural Insights: The pyrrolidinone ring provides rigidity and hydrogen-bonding capacity, critical for target binding . The 3,4-dimethoxyphenyl group enhances lipophilicity and may interact with aromatic residues in enzyme active sites. The urea linkage facilitates hydrogen bonding, while the benzoate ester improves membrane permeability compared to carboxylic acid derivatives.
- Synthesis Pathways: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., pyranopyrazole derivatives) are synthesized via multi-component one-pot reactions involving amines, carbonyl compounds, and nitriles . The urea group in the target compound could arise from reactions between isocyanates and amines, as seen in hydrazone derivative syntheses .
Properties
IUPAC Name |
methyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-28-17-9-8-16(11-18(17)29-2)24-12-15(10-19(24)25)23-21(27)22-14-6-4-13(5-7-14)20(26)30-3/h4-9,11,15H,10,12H2,1-3H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMQGIONXXRPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural motifs are shared with several bioactive molecules. Below is a detailed comparison:
Pyrrolidinone-Containing Compounds
Pyrrolidinone derivatives are common in pharmaceuticals due to their conformational stability. For example:
- Rolipram: A PDE4 inhibitor with a pyrrolidinone core but lacking urea or dimethoxyphenyl groups.
- Cpd H (): Features a thiazolidinyl ring instead of pyrrolidinone but shares a benzoic acid moiety.
Urea-Linked Bioactive Molecules
Urea derivatives are pivotal in kinase and phosphatase inhibitors:
- Sorafenib: A tyrosine kinase inhibitor with a urea linkage connecting aryl and heterocyclic groups.
- Cpd D (): Contains a (1,3-benzothiazol-2-yl)carbamoyl group, which replaces the dimethoxyphenyl-pyrrolidinone moiety. This substitution may alter target specificity toward thiol-containing enzymes .
Benzoate/Ester Derivatives
- Cpd H () : Includes a benzoic acid moiety rather than an ester. The carboxylic acid form likely has higher polarity, reducing cell permeability compared to the target’s ester .
Dimethoxyphenyl-Containing Compounds
- Apocynin: A 3,4-dimethoxyacetophenone derivative with NADPH oxidase inhibitory activity. The absence of a urea linkage limits its binding versatility compared to the target compound.
Data Table: Structural and Functional Comparison
Research Implications and Hypotheses
- Prodrug Potential: The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement, a strategy seen in NSAIDs.
- Synthetic Optimization : Replacing the 3,4-dimethoxyphenyl group with electron-deficient aromatics (e.g., trifluoromethylphenyl in Cpd H) could improve binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
